molecular formula C16H17NO4S B273484 4-[(Mesitylsulfonyl)amino]benzoic acid CAS No. 166405-50-1

4-[(Mesitylsulfonyl)amino]benzoic acid

Cat. No.: B273484
CAS No.: 166405-50-1
M. Wt: 319.4 g/mol
InChI Key: JXAHGEJYVXYTAF-UHFFFAOYSA-N
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Description

4-[(Mesitylsulfonyl)amino]benzoic acid is a benzoic acid derivative featuring a mesitylsulfonyl (2,4,6-trimethylphenylsulfonyl) group attached to the para-position of the aromatic ring via a sulfonamide linkage. This compound combines the carboxylic acid functionality of benzoic acid with the steric bulk and electron-withdrawing properties of the mesitylsulfonyl group, making it distinct in reactivity and applications.

Properties

CAS No.

166405-50-1

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

4-[(2,4,6-trimethylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C16H17NO4S/c1-10-8-11(2)15(12(3)9-10)22(20,21)17-14-6-4-13(5-7-14)16(18)19/h4-9,17H,1-3H3,(H,18,19)

InChI Key

JXAHGEJYVXYTAF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

4-[(4-Sulfamoylphenyl)sulfonyl]amino}benzoic Acid (C₁₃H₁₂N₂O₆S₂)
  • Structure : Features a sulfamoylphenylsulfonyl group instead of mesitylsulfonyl .
  • Applications : Sulfamoyl derivatives are intermediates in drug synthesis (e.g., diuretics, anticonvulsants) due to their bioactivity .
4-(Methylsulfonyl)benzoic Acid (C₈H₈O₄S)
  • Structure : A simpler analog with a methylsulfonyl group .
  • Key Differences :
    • Molecular Weight : 200.21 g/mol (vs. ~300–350 g/mol estimated for mesitylsulfonyl analog).
    • Solubility : Higher water solubility due to smaller substituent.
    • pKa : Predicted to be lower (~1.5–2.5) due to stronger electron-withdrawing effects of methylsulfonyl.
4-[(2-Methyl-3-furoyl)amino]benzoic Acid (C₁₃H₁₁NO₄)
  • Structure : Substituted with a furoyl group instead of sulfonyl .
  • Key Differences :
    • Electron Effects : The furoyl group is less electron-withdrawing, leading to a higher pKa (4.25 vs. ~1–3 for sulfonyl derivatives).
    • Bioactivity : Furoyl derivatives are explored for antimicrobial and anticancer applications, differing from sulfonamide-based targets .

Physicochemical Properties

Property 4-[(Mesitylsulfonyl)amino]benzoic Acid (Predicted) 4-(Methylsulfonyl)benzoic Acid 4-[(4-Methoxyphenyl)sulfamoyl]benzoic Acid
Molecular Weight ~330–350 g/mol 200.21 g/mol 321.34 g/mol
Solubility Low (hydrophobic mesityl group) Moderate in polar solvents Moderate (methoxy enhances polarity)
pKa (Carboxylic Acid) ~2.5–3.5 ~1.5–2.5 ~3.0–4.0
Thermal Stability High (rigid aromatic structure) Moderate High (methoxy stabilizes via resonance)

Crystallographic and Analytical Characterization

  • Structural Analysis : Tools like SHELX () and ORTEP () are critical for resolving the mesitylsulfonyl group’s steric effects on crystal packing.
  • Spectroscopic Data :
    • IR : Sulfonamide N–H stretch ~3250 cm⁻¹; S=O stretches ~1350–1150 cm⁻¹ (cf. ).
    • UV-Vis : Absorbance ~260–280 nm (aromatic π→π* transitions), similar to .

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